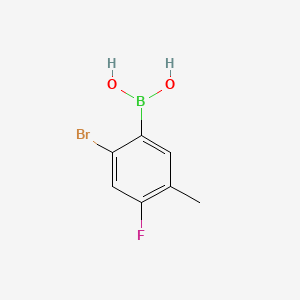

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid

Description

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid is an organoboron compound with a phenyl ring substituted at the 2-, 4-, and 5-positions by bromo, fluoro, and methyl groups, respectively. The boronic acid (-B(OH)₂) group enables this compound to participate in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry . Its substituents influence its electronic and steric properties:

- Bromo (Br): Electron-withdrawing, enhancing electrophilicity and cross-coupling reactivity.

- Fluoro (F): Strong electron-withdrawing effect, lowering pKa and increasing acidity .

- Methyl (CH₃): Electron-donating, introducing steric bulk and modulating solubility.

This compound is of interest in drug discovery due to boronic acids' roles as protease inhibitors (e.g., bortezomib) and anticancer agents .

Properties

Molecular Formula |

C7H7BBrFO2 |

|---|---|

Molecular Weight |

232.84 g/mol |

IUPAC Name |

(2-bromo-4-fluoro-5-methylphenyl)boronic acid |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3 |

InChI Key |

ANHGXSYNBILVJJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1Br)F)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

A typical synthetic route begins with commercially available or easily synthesized halogenated fluorotoluenes or bromofluorobenzenes. For example, 1-bromo-3,5-difluorobenzene can be used as a starting material to generate 4-bromo-2,6-difluorotoluene by selective methylation under inert atmosphere using diisopropylamine lithium and methyl iodide at low temperature (-78 °C).

Lithiation and Boronation

The key step involves lithiation of the bromo-substituted intermediate at low temperature (-78 °C) using n-butyllithium in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This generates the aryllithium species, which is then reacted with triisopropyl borate to introduce the boronic acid functionality.

After the boronation step, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 12 hours) to ensure completion. The mixture is then acidified with dilute hydrochloric acid (pH 5-6) to hydrolyze the boronate ester to the boronic acid.

Workup and Purification

The product is extracted with ethyl acetate, and solvents are removed under reduced pressure using a rotary evaporator at 35 °C. To enhance purity, the crude product is rinsed with n-hexane at room temperature for several hours (e.g., 3 hours) to remove impurities and isolate the target boronic acid as a solid.

Yield and Purity

The described method typically achieves yields in the range of 70-78%, with high purity (HPLC > 98%) and good reproducibility, suitable for scale-up and industrial production.

Summary of Preparation Method Parameters

| Step | Conditions | Reagents/Materials | Notes |

|---|---|---|---|

| Starting material | 1-bromo-3,5-difluorobenzene | Diisopropylamine lithium, methyl iodide | Methylation at -78 °C under N2 |

| Intermediate isolation | Acidic quench (pH 6-7), extraction | 1N dilute acid, ethyl acetate | Produces 4-bromo-2,6-difluorotoluene |

| Lithiation | -78 °C, 3 hours | n-Butyllithium (2.6 N in hexanes), THF | Under nitrogen atmosphere |

| Boronation | Addition of triisopropyl borate ester | Triisopropyl borate (99% purity) | Stir at room temperature for 12 hours |

| Workup | Acidic quench (pH 5-6), extraction | 1N HCl, ethyl acetate, rotary evaporation | Solvent removal at 35 °C |

| Purification | Rinsing with n-hexane at room temperature | n-Hexane | 3 hours rinsing improves purity |

| Yield | 70-78% | - | High purity (>98% by HPLC) |

Additional Notes and Considerations

- The entire process is carried out under inert atmosphere (nitrogen) to prevent side reactions with moisture or oxygen.

- Low temperature (-78 °C) is critical during lithiation to control regioselectivity and avoid decomposition.

- The use of triisopropyl borate as the boron source is preferred for its reactivity and ease of handling.

- Acidic workup conditions are carefully controlled to optimize conversion of boronate esters to boronic acids without degradation.

- The method is scalable and cost-effective due to inexpensive starting materials and straightforward reaction conditions.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid primarily participates in Suzuki-Miyaura cross-coupling reactions , enabling the formation of biaryl or heterobiaryl structures. This reaction leverages the boronic acid group (–B(OH)₂) to couple with aryl halides or pseudohalides (e.g., aryl triflates) in the presence of a palladium catalyst and base .

Key Reaction Conditions and Mechanisms

Mechanistic Steps

-

Oxidative Addition : Pd⁰ catalyst reacts with the aryl halide.

-

Transmetalation : Boronate complex transfers the aryl group from boron to palladium.

-

Reductive Elimination : Biaryl product forms, regenerating the Pd⁰ catalyst .

The bromine substituent on the phenyl ring remains inert during coupling, while the fluorine and methyl groups influence electronic and steric effects, enhancing regioselectivity .

Sequential Coupling and Functionalization

The bromine atom in this compound allows sequential functionalization via cross-coupling or nucleophilic substitution. For example:

-

Step 1 : Suzuki coupling using the boronic acid group.

-

Step 2 : Substitution of the bromine atom with nucleophiles (e.g., amines, alkoxides) .

Example Reaction Sequence

-

Initial Suzuki Coupling :

-

Bromine Substitution :

Steric and Electronic Effects

The compound’s reactivity is modulated by:

-

Electron-Withdrawing Fluorine : Activates the boronic acid group for faster transmetalation .

-

Methyl Group : Introduces steric hindrance, directing coupling to less hindered positions.

-

Bromine : Provides a handle for post-coupling modifications .

Comparative Reactivity Table

Challenges and Optimizations

Scientific Research Applications

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid has numerous applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

Biology: The compound is employed in the development of biologically active molecules and probes for studying biological processes.

Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluoro-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

These steps are facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the reaction intermediates.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The table below compares (2-Bromo-4-fluoro-5-methylphenyl)boronic acid with structurally related compounds, emphasizing substituent effects:

Acidity and Reactivity Trends

- pKa Modulation: Fluorine substitution significantly lowers pKa (e.g., phenylboronic acid pKa = 8.86 vs. fluorinated analogs ~7.5–8.0) by stabilizing the conjugate base via electron withdrawal . The target compound’s pKa is estimated to be ~7.8–8.2, intermediate between non-fluorinated and carbamoyl-substituted derivatives.

- Binding Affinity : Electron-withdrawing groups (Br, F) enhance diol-binding affinity in aqueous media, crucial for glucose sensing . The methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., methoxy), improving substrate accessibility.

Biological Activity

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid, a member of the organoboron compound family, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its applications in drug development, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the molecular formula C₈H₈BBrF, characterized by a boronic acid moiety that enhances its reactivity and biological interactions. The presence of bromine and fluorine substituents contributes to its electronic properties, making it suitable for various therapeutic applications.

Boronic acids have been shown to interact with biological targets through several mechanisms:

- Protein-Protein Interactions (PPIs) : The boronic acid group can form reversible covalent bonds with specific amino acids in proteins, thereby modulating PPIs which are crucial in various cellular processes.

- Enzyme Inhibition : Boronic acids often act as proteasome inhibitors, disrupting cellular degradation pathways. This mechanism is particularly relevant in cancer therapy .

- Drug Delivery Systems : Boronic acid derivatives are explored for their potential in targeted drug delivery systems, especially in the context of insulin release mechanisms .

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Anticancer Properties : Compounds in this class have demonstrated selective toxicity towards various cancer cell lines. For instance, modifications to the boronic acid structure can enhance potency against breast cancer cells .

- Antibacterial and Antiviral Activities : There is growing evidence supporting the use of boronic acids as antibacterial agents. Some derivatives have shown effectiveness against resistant strains of bacteria like Pseudomonas aeruginosa .

1. Anticancer Research

A study investigated the activity of several boronic acid derivatives, including this compound, against multiple myeloma. The results indicated that these compounds could inhibit cell cycle progression at the G2/M phase, leading to significant growth inhibition in cancer cells. The IC50 values for these compounds were found to be significantly lower than traditional chemotherapeutics, suggesting a promising lead for further development .

2. Drug Development Applications

In another study focusing on drug delivery systems, researchers designed a hydrogel incorporating this compound. This system was able to release insulin in response to glucose levels, showcasing the compound's utility in diabetes management .

Comparative Analysis of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound compared to other boronic acids:

| Compound | Activity Type | IC50 Value (nM) | Target Disease |

|---|---|---|---|

| This compound | Anticancer | 4.60 | Breast Cancer |

| Bortezomib | Proteasome Inhibitor | 7.05 | Multiple Myeloma |

| Vaborbactam | β-Lactamase Inhibitor | 6.74 | Urinary Infections |

| Ixazomib | Proteasome Inhibitor | 8.21 | Multiple Myeloma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.